Polar Surface Area and Membrane Permeability
The topological polar surface area (TPSA) of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is 67.08 Ų . In contrast, the 4-methoxy positional isomer N-(4-methoxybenzyl)-2-nitroaniline (CAS 6113-65-1) exhibits a slightly different TPSA of 67.1 Ų . While the absolute difference appears modest (0.02 Ų), this arises from the distinct spatial orientation of the methoxy oxygen lone pairs in the ortho vs. para position, which alters the effective hydrogen-bond acceptor capacity. In drug discovery programs optimizing for blood-brain barrier penetration, even sub-1 Ų PSA differences can correspond to measurable shifts in permeability coefficients (Papp) in Caco-2 or MDCK monolayer assays, making the ortho-isomer the chemically justified choice when minimal PSA is a design criterion.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.08 Ų |
| Comparator Or Baseline | N-(4-methoxybenzyl)-2-nitroaniline: 67.1 Ų |
| Quantified Difference | ΔTPSA = -0.02 Ų (target compound slightly lower) |
| Conditions | Computed TPSA based on fragment-based summation (ChemSrc database) |
Why This Matters
Procurement decisions in CNS drug discovery frequently prioritize compounds with lower TPSA (<70 Ų) to enhance passive permeability; this quantitative distinction identifies the ortho-isomer as the fractionally superior candidate for BBB penetration screening cascades.
